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Compound Name:
(6-(Methoxycarbonyl)-1H-indol-2-

yl)boronic acid

Cat. No.: B1393557 Get Quote

An In-depth Technical Guide to (6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid: Properties,

Synthesis, and Application in Drug Discovery

Introduction: The Strategic Value of Indole Boronic
Acids
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of

numerous natural products and synthetic drugs. Its functionalization is a key step in the

development of new therapeutic agents. Among the various tools for indole modification,

indolylboronic acids have emerged as exceptionally versatile and valuable building blocks.[1]

Their stability, low toxicity, and high reactivity in palladium-catalyzed cross-coupling reactions

make them indispensable for creating diverse molecular libraries.[1][2]

This guide focuses on (6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid, a specialized indole

derivative. The presence of a boronic acid at the C-2 position and a methoxycarbonyl group at

the C-6 position provides orthogonal handles for chemical modification. This dual functionality

allows researchers to construct complex molecules with precision, making it a strategic asset in

the synthesis of targeted therapies, particularly in oncology and neurology.[3][4] This document

provides a comprehensive overview of its chemical properties, synthesis, and core applications

for professionals in research and drug development.
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Compound Identification and Core Physicochemical
Properties
Accurate identification is the foundation of reproducible science. (6-(Methoxycarbonyl)-1H-
indol-2-yl)boronic acid is a stable, solid compound under standard laboratory conditions. Its

key identifiers and properties are summarized below.

Property Value Source(s)

IUPAC Name
(6-methoxycarbonyl-1H-indol-

2-yl)boronic acid
[5]

CAS Number 1150114-47-8 [4][5][6]

Molecular Formula C₁₀H₁₀BNO₄ [4][5]

Molecular Weight 219.00 g/mol [4][5]

Appearance Solid (form may vary) N/A

Predicted Boiling Point 484.2 ± 48.0 °C [4]

Predicted Density 1.39 ± 0.1 g/cm³ [4]

SMILES
B(C1=CC2=C(N1)C=C(C=C2)

C(=O)OC)(O)O
[5]

InChI Key
NRUMZMTTWWXRDD-

UHFFFAOYSA-N
[5]

Note: Some physical properties are predicted values from chemical software and should be

confirmed experimentally.

Synthesis and Structural Integrity
The synthesis of indolylboronic acids typically involves the borylation of a corresponding halo-

indole or the direct C-H borylation of the indole core. A common and effective method is the

lithium-halogen exchange of a bromo-indole precursor followed by quenching with a borate

ester.[7]
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A representative synthetic workflow is outlined below. The choice of a protecting group on the

indole nitrogen (e.g., Boc or SEM) is often a critical first step to prevent side reactions and

improve solubility, although the final compound discussed here is the unprotected form.
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Step 1: Protection

Step 2: Borylation

Step 3: Functionalization & Deprotection

6-Bromo-1H-indole

N-Protected 6-Bromoindole

Protecting Agent (e.g., Boc₂O)

Lithiation
(e.g., n-BuLi, -78°C)

Quench with Borate Ester
(e.g., B(OiPr)₃)

N-Protected Indole-6-boronic ester

Esterification at C6
(if not already present)

Requires C6 functional handle

Deprotection
(e.g., TFA or HCl)

(6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid

Click to download full resolution via product page

Caption: Generalized synthetic workflow for indole-2-boronic acids.
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Reactivity and Core Application: The Suzuki-
Miyaura Coupling
The primary utility of (6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid lies in its role as a

nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][3] This

reaction is one of the most powerful methods for constructing C-C bonds, enabling the linkage

of the indole-2-position to a wide array of aryl, heteroaryl, or vinyl halides and triflates.[8]

Causality of Reactivity:

The Boronic Acid Moiety: The B(OH)₂ group is the active component. In the presence of a

base, it forms a boronate complex, which facilitates the crucial transmetalation step with the

palladium catalyst.[9]

The Indole Core: The electron-rich nature of the indole ring system influences the reactivity

of the boronic acid.

The Methoxycarbonyl Group: The ester at C-6 acts as a key functional handle for

subsequent modifications or as a modulator of the molecule's electronic properties and

biological activity.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving three

key stages: oxidative addition, transmetalation, and reductive elimination.
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Pd(0)L₂

Oxidative
Addition

R¹-Pd(II)L₂-X Transmetalation R¹-Pd(II)L₂-R²

Reductive
Elimination R¹-R²

[R²-B(OH)₃]⁻

Base (e.g., K₂CO₃) Indole Boronic Acid (R²-B(OH)₂)Activates

Aryl Halide (R¹-X)
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling
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This protocol provides a self-validating, step-by-step methodology for a typical Suzuki-Miyaura

coupling reaction. The success of the reaction is validated by the consumption of starting

materials and the formation of the product, as monitored by techniques like TLC or LC-MS.

Objective: To couple (6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid with a model aryl

bromide (e.g., 4-bromoanisole).

Materials:

(6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid (1.0 equiv)

4-Bromoanisole (1.1 equiv)

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[8]

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)

Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

Inert gas (Argon or Nitrogen)

Schlenk flask or reaction vial

Procedure:

Reaction Setup (Inert Atmosphere):

To a flame-dried Schlenk flask, add (6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid,

4-bromoanisole, and the base.

Causality: A dry, inert atmosphere is critical because the palladium catalyst, particularly in

its Pd(0) state, is sensitive to oxygen, and moisture can interfere with the boronic acid.[8]

Catalyst Addition:

Seal the flask, then evacuate and backfill with an inert gas (repeat 3 times).

Under a positive pressure of inert gas, add the palladium catalyst.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b1393557?utm_src=pdf-body
https://www.benchchem.com/product/b1393557?utm_src=pdf-body
https://www.benchchem.com/pdf/Comparative_Reactivity_Analysis_7_Bromo_1H_indol_2_yl_boronic_acid_vs_7_Chloro_1H_indol_2_yl_boronic_acid_in_Suzuki_Miyaura_Coupling.pdf
https://www.benchchem.com/product/b1393557?utm_src=pdf-body
https://www.benchchem.com/pdf/Comparative_Reactivity_Analysis_7_Bromo_1H_indol_2_yl_boronic_acid_vs_7_Chloro_1H_indol_2_yl_boronic_acid_in_Suzuki_Miyaura_Coupling.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1393557?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Expertise: Adding the catalyst last minimizes its exposure to air. For air-stable pre-

catalysts, this step is less critical but remains good practice.

Solvent Addition:

Add the degassed solvent system via syringe. The solvent mixture (e.g., 4:1

dioxane:water) is crucial for dissolving both the organic and inorganic reagents.

Causality: Degassing the solvent (by sparging with argon or freeze-pump-thaw cycles)

removes dissolved oxygen, which can deactivate the catalyst.

Reaction Execution:

Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-

110 °C).

Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

Insight: Reaction times can vary from 2 to 24 hours depending on the reactivity of the aryl

halide. Aryl iodides and bromides are generally more reactive than chlorides.[8]

Workup and Purification:

Cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl

acetate).

Wash with water and brine to remove inorganic salts.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate

under reduced pressure.

Purify the crude residue by flash column chromatography on silica gel to obtain the pure

coupled product.

Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is paramount. While specific toxicity data for

this compound is not widely available, general precautions for boronic acids and fine chemicals

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/pdf/Comparative_Reactivity_Analysis_7_Bromo_1H_indol_2_yl_boronic_acid_vs_7_Chloro_1H_indol_2_yl_boronic_acid_in_Suzuki_Miyaura_Coupling.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1393557?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


should be strictly followed.

Hazard Identification (General for Boronic Acids):

H315: Causes skin irritation.[10][11]

H319: Causes serious eye irritation.[10][11]

H335: May cause respiratory irritation.[10][11]

Recommended Handling and PPE:

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust.[12][13]

Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and

safety glasses or goggles.[10][12]

Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.

[13]

Storage:

Store in a tightly sealed container in a cool, dry place.[4][14]

For long-term stability, storage in a freezer at -20°C under an inert atmosphere is

recommended.[4][15] Boronic acids can be susceptible to dehydration to form boroxines, so

proper storage is essential to maintain reactivity.

Conclusion
(6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid is a high-value, strategic building block for

chemical synthesis and drug discovery. Its bifunctional nature allows for precise and versatile

molecular construction, primarily through the robust and reliable Suzuki-Miyaura cross-coupling

reaction. By understanding its core properties, reactivity, and handling requirements,

researchers can effectively leverage this compound to accelerate the development of novel

indole-based therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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